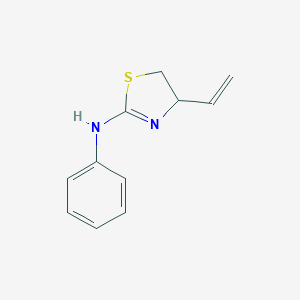

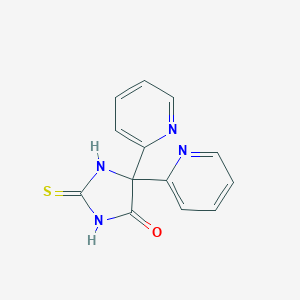

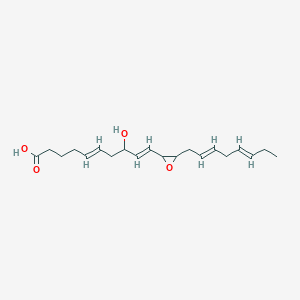

![molecular formula C6H5N3S B009379 噻唑并[5,4-c]吡啶-2-胺 CAS No. 108310-79-8](/img/structure/B9379.png)

噻唑并[5,4-c]吡啶-2-胺

描述

Synthesis Analysis

The synthesis of Thiazolo[5,4-c]pyridin-2-amine derivatives has been explored through different methods. One notable approach is a single-step preparation from chloronitropyridines and thioamides or thioureas, highlighting a versatile methodology for generating a range of derivatives with various substituents (Sahasrabudhe et al., 2009). Additionally, Sonawane et al. (2019) detailed an efficient synthesis route starting from 2-amino pyridine with ammonium thiocyanate, utilizing ceric ammonium nitrate and Dimethyl Sulphoxide as solvent for good yields (Sonawane et al., 2019).

Molecular Structure Analysis

The molecular structure of Thiazolo[5,4-c]pyridin-2-amine exhibits interesting features, such as dynamic tautomerism and divalent N(I) character. Quantum chemical analysis has shown the existence of competitive isomeric structures, which are stabilized via various intramolecular as well as intermolecular hydrogen bonding (Bhatia et al., 2013).

Chemical Reactions and Properties

The compound engages in various chemical reactions, including oxidative C–H functionalization, which is a pivotal strategy for synthesizing biologically potent derivatives. Mariappan et al. (2016) demonstrated a metal-free approach employing phenyliodine(III) bis(trifluoroacetate) as the oxidant, offering a broad substrate scope and efficient product purification (Mariappan et al., 2016).

Physical Properties Analysis

The physical properties, such as crystallization behavior and geometrical parameters, have been elucidated through spectral, X-ray, and DFT studies. For instance, Dani et al. (2013) characterized new compounds with thiazolo[5,4-c]pyridin-2-amine backbone, revealing their stable crystal structure and molecular geometry optimized using DFT methods (Dani et al., 2013).

Chemical Properties Analysis

Thiazolo[5,4-c]pyridin-2-amine derivatives exhibit diverse chemical properties, including significant antioxidant and cytotoxic activities. Shi et al. (2009) synthesized thiazolo[3,2-a]pyridine derivatives demonstrating potent capacities for scavenging free radicals and showing selective cytotoxicity towards tumor cell lines, indicating their promising biological activity (Shi et al., 2009).

科学研究应用

合成优势:噻唑并吡啶-2-胺在合成应用中提供高产率和良好的反应性,使其成为化学研究中的有价值化合物 (Sonawane et al., 2019).

化学转化:它可用于化学转化以产生各种噻唑并[5,4-c]吡啶-7-羧酸盐,扩大了其在创建多种化学化合物中的用途 (Albreht et al., 2009).

潜在的抗癌活性:使用噻唑并[5,4-c]吡啶-2-胺合成的某些化合物可以作为组织蛋白酶 D 抑制剂,表明在抗癌活性中发挥作用 (Rizk et al., 2020).

抗增殖特性:该化合物的新的衍生物已显示出对人癌细胞系的抗增殖特性,与常见化疗药物顺铂相当 (Matysiak et al., 2012).

RAF/VEGFR2 抑制:它是一种新型的 RAF/血管内皮生长因子受体 2 (VEGFR2) 抑制剂,具有显着的活性和口服吸收,表明在癌症治疗中具有潜力 (Hirose et al., 2012).

抗高血压活性:该化合物在大鼠中显示出强抗高血压活性,在常血压犬中显示出类似的生物活性,表明其在心血管研究中的应用 (Adhikary et al., 1976).

电子和光谱调谐:噻唑并[5,4-c]吡啶-2-胺可用于调节某些化合物的电子和光谱性质,例如 Ru(II) 络合物,表明在材料科学中的应用 (Hua et al., 2017).

取代基合成:它可用作合成各种取代的噻唑并[5,4-c]吡啶和三嗪的起始材料,可用于创建新的化学实体 (Thomae et al., 2008).

属性

IUPAC Name |

[1,3]thiazolo[5,4-c]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPNTGIGCVTGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549831 | |

| Record name | [1,3]Thiazolo[5,4-c]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[5,4-c]pyridin-2-amine | |

CAS RN |

108310-79-8 | |

| Record name | [1,3]Thiazolo[5,4-c]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

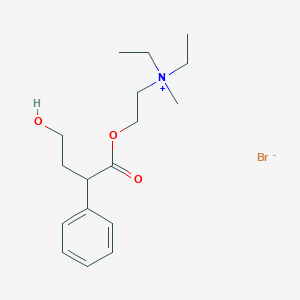

![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)

![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)